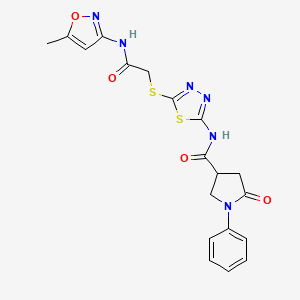![molecular formula C18H22N2O6 B2589298 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 899734-16-8](/img/structure/B2589298.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Vic-Dioxime Ligands
Research by Canpolat and Kaya (2004) focused on the synthesis and characterization of vic-dioxime ligands containing 1,4-dioxaspiro[4.4]nonan-2-ylmethyl structures. These ligands, including variants like L1H2 and L2H2, were prepared from anti-chloroglyoxime and diamines with different heteroatoms (N,O). The study explored the coordination properties of these ligands with CoII, NiII, CuII, and ZnII metals, providing insights into their potential applications in transition metal chemistry. This work contributes to understanding the complexation behavior of these ligands with various metal ions, which is crucial for their potential applications in catalysis, material science, and as sensors (Canpolat & Kaya, 2004).
Spiroacetals in Nature
Francke and Kitching (2001) reviewed the occurrence, structure, and biological significance of spiroacetals, including 1,6-dioxaspiro[4.4]nonanes, in nature. Spiroacetals are found in a wide range of insect secretions and are involved in various biological functions such as pheromones. The study also delved into synthetic approaches and the biosynthesis of these compounds, highlighting their widespread presence in nature and potential applications in developing bioactive compounds and understanding ecological interactions (Francke & Kitching, 2001).
Double 1,4-addition of Malonate to 1,2-diaza-1,3-butadienes
Attanasi et al. (2001) reported on the synthesis of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes. This method offers a novel route to these compounds, which could be useful in developing new materials or pharmaceuticals (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
Receptor Ligands and Antagonists
Studies by Franchini et al. (2014) and others have explored the synthesis and characterization of compounds based on 1,4-dioxaspiro[4.5]decane and related structures for their potential as ligands and antagonists for α1 and 5-HT1A receptors. These compounds are investigated for their binding affinity, functional activity, and selectivity, which is crucial for the development of new therapeutic agents targeting these receptors (Franchini et al., 2014).
Sigma Receptor Ligands
Further research into σ1 receptor ligands by Franchini et al. (2016) involved the synthesis and pharmacological evaluation of 1,3-dioxolane-based structures and derivatives. These studies aimed to identify compounds with high affinity and selectivity for σ1 receptors, contributing to the development of novel therapeutic agents for treating disorders associated with this receptor system (Franchini et al., 2016).
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(19-8-12-3-4-14-15(7-12)24-11-23-14)17(22)20-9-13-10-25-18(26-13)5-1-2-6-18/h3-4,7,13H,1-2,5-6,8-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKESAGJGRMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
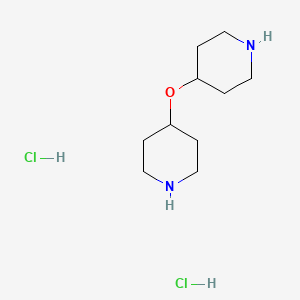
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)

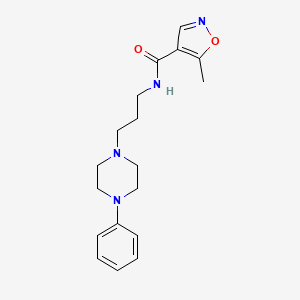
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)
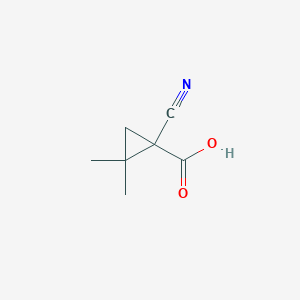

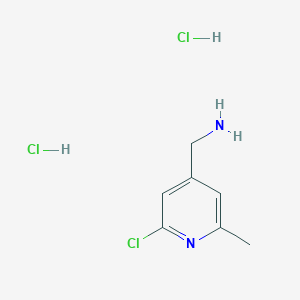
![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)

